molecular formula C23H28N2O5 B3226359 D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- CAS No. 125511-90-2

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-

Cat. No.: B3226359
CAS No.: 125511-90-2
M. Wt: 412.5 g/mol
InChI Key: NNOBHAOOLCEJBL-RTBURBONSA-N
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Description

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- typically involves the protection of the amino group of D-phenylalanine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, facilitating the formation of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-
  • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-
  • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxy-

Uniqueness

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in the synthesis of peptides with defined stereochemistry, which is crucial for the biological activity of the resulting peptides .

Biological Activity

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- (commonly referred to as BOC-D-Phenylalanine) is a derivative of the amino acid phenylalanine. This compound is notable for its applications in biochemical research and pharmaceutical development due to its unique structural properties and biological activities.

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 18942-49-9
  • Solubility : Insoluble in water; soluble in organic solvents.
PropertyValue
Molecular FormulaC14H19NO4
Molecular Weight (g/mol)265.31
CAS Number18942-49-9
SolubilityInsoluble in water, soluble in organic solvents

Research indicates that D-Phenylalanine can influence various biological pathways. Notably, it has been observed to impair insulin signaling and glucose uptake, which may have implications for metabolic disorders such as Type 2 Diabetes (T2D). A study demonstrated that increased levels of phenylalanine could modify insulin receptor beta (IRβ), leading to reduced insulin signaling effectiveness and impaired glucose metabolism in mice models .

Clinical Implications

  • Type 2 Diabetes : Elevated levels of phenylalanine have been linked to the onset of insulin resistance and T2D. In a controlled study, mice fed a diet enriched with phenylalanine exhibited significant alterations in insulin signaling pathways, correlating with the development of T2D symptoms over time .
  • Pain Management : D-Phenylalanine has been explored for its potential analgesic properties. It is thought to inhibit the breakdown of endorphins, thereby enhancing pain relief. Clinical observations suggest that it may be beneficial for patients suffering from chronic pain conditions.
  • Neurotransmitter Regulation : As a precursor to neurotransmitters, phenylalanine may play a role in the synthesis of dopamine and norepinephrine, impacting mood regulation and cognitive function.

Case Study 1: Insulin Resistance in Mice

A study conducted on db/db mice demonstrated that dietary phenylalanine significantly increased blood levels of this amino acid, leading to insulin resistance. The mice exhibited a marked decrease in glucose uptake following insulin administration after being fed a high phenylalanine diet for six months .

Case Study 2: Chronic Pain Management

In clinical settings, patients with fibromyalgia reported improved pain management outcomes when supplemented with D-Phenylalanine. The compound was administered as part of a multimodal approach to pain management, highlighting its potential role as an adjunct therapy .

Research Findings

Recent studies have focused on the biochemical pathways influenced by D-Phenylalanine:

  • Insulin Signaling Modification : Phenylalanine's interaction with IRβ suggests it may act as a modulator of insulin sensitivity, potentially providing insights into therapeutic targets for diabetes management .
  • Endorphin Stability : D-Phenylalanine may stabilize endorphin levels by inhibiting their degradation, thus prolonging their analgesic effects.

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBHAOOLCEJBL-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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